molecular formula C34H60N14O12S B8070334 Argireline

Argireline

Cat. No.: B8070334
M. Wt: 889.0 g/mol
InChI Key: RJZNPROJTJSYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Argireline is a synthetic peptide known for its applications in cosmetic and medical fields. It is also referred to as Acetyl Hexapeptide-8 or This compound . This peptide is widely recognized for its ability to reduce facial lines and wrinkles by inhibiting muscle contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Argireline typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In industrial settings, the production of this peptide is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Methionine sulfoxide: from oxidation.

    Reduced peptide: from reduction.

    Peptide analogs: from substitution.

Scientific Research Applications

Chemistry

In chemistry, this peptide is used as a model compound to study peptide synthesis and modification techniques. It serves as a benchmark for developing new synthetic methods .

Biology

In biological research, the peptide is studied for its role in cellular processes, particularly in inhibiting neurotransmitter release. This makes it a valuable tool for understanding muscle contraction mechanisms .

Medicine

Medically, the peptide is explored for its potential in treating conditions related to muscle hyperactivity, such as dystonia and spasticity. Its ability to inhibit muscle contractions without the toxicity of botulinum toxin makes it a promising therapeutic agent .

Industry

In the cosmetic industry, the peptide is a popular ingredient in anti-aging products. It is known for its ability to reduce wrinkles and fine lines by preventing muscle contractions that cause facial expressions .

Mechanism of Action

The peptide exerts its effects by destabilizing the formation of the SNARE complex (SNAP Receptor, soluble N-ethylmaleimide sensitive factor (NSF) attachment protein receptor). This complex is essential for the release of neurotransmitters that trigger muscle contractions. By inhibiting this complex, the peptide prevents muscle contractions, leading to a reduction in facial wrinkles .

Comparison with Similar Compounds

Similar Compounds

    Acetyl Tetrapeptide-5: Known for its anti-edema properties and used in eye care products.

    Palmitoyl Pentapeptide-4: Promotes collagen production and is used in anti-aging formulations.

    Palmitoyl Tripeptide-1: Enhances skin repair and regeneration.

Uniqueness

Argireline stands out due to its specific mechanism of action that mimics the N-terminal end of SNAP-25, a protein involved in neurotransmitter release. This unique property allows it to effectively reduce muscle contractions without the side effects associated with other muscle relaxants .

Properties

IUPAC Name

4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60N14O12S/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZNPROJTJSYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N14O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616204-22-9
Record name Acetyl hexapeptide-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.